molecular formula C13H15N3O2 B8570552 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-70-1

8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B8570552
CAS No.: 125055-70-1
M. Wt: 245.28 g/mol
InChI Key: OCTWAVRBRWPDMT-UHFFFAOYSA-N
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Description

8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This reaction is often carried out under mild conditions, and the resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclative condensation reactions. The process is optimized for high yield and purity, often employing automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:

Uniqueness

What sets 8-Methyl-4-oxo-N-propyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

125055-70-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-3-5-14-12(17)10-8-15-11-7-9(2)4-6-16(11)13(10)18/h4,6-8H,3,5H2,1-2H3,(H,14,17)

InChI Key

OCTWAVRBRWPDMT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=C2C=C(C=CN2C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml of chloroform is dropped to the above mixture at -18° C. during 10 minutes. After stirring for 5 minutes, 5.2 g (0.088 mol) of propylamine dissolved in 80 ml of chloroform are dropped to the above solution at -18° C. during 60 minutes. The reaction mixture is stirred at -10° C. for 1 hour, then allowed to stand under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 17.3 g (88.2%) of the named compound as yellow crystals after recrystallization from ethanol, m.p.: 194°-196° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
88.2%

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